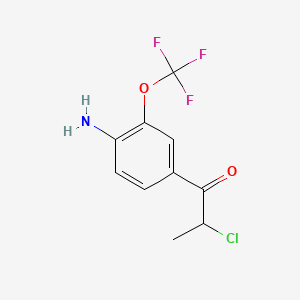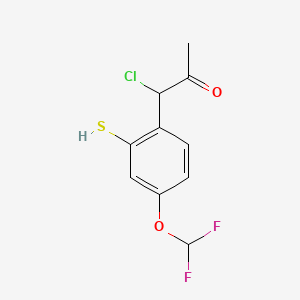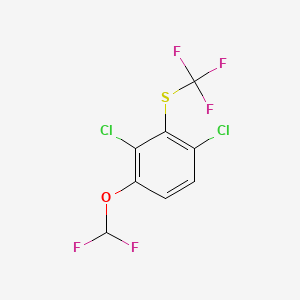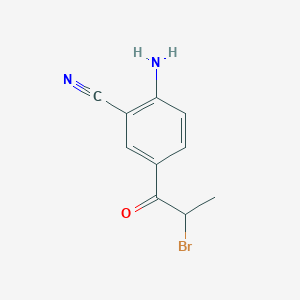
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a bromine atom attached to a propanone backbone
Preparation Methods
The synthesis of 1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of amino and cyano groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s mechanism of action.
Comparison with Similar Compounds
1-(4-Amino-3-cyanophenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
4-Amino-2-aryl-3-cyano-1,2-dihydropyrimido-benzimidazoles: These compounds have similar functional groups but differ in their core structure.
4-Cyano Pyrazole Derivatives: These compounds share the cyano group but have different ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-amino-5-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)10(14)7-2-3-9(13)8(4-7)5-12/h2-4,6H,13H2,1H3 |
InChI Key |
WOFUHJPCFABALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


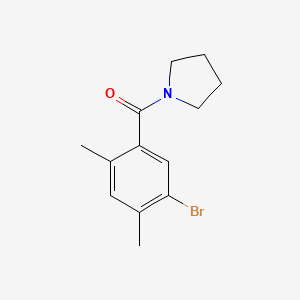
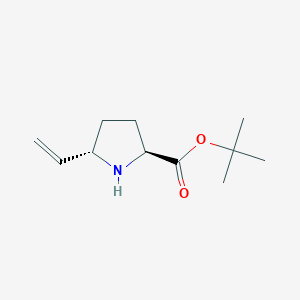
![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
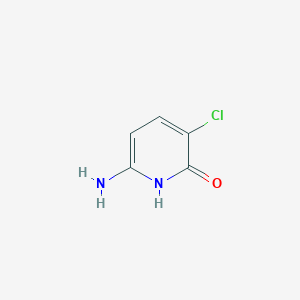
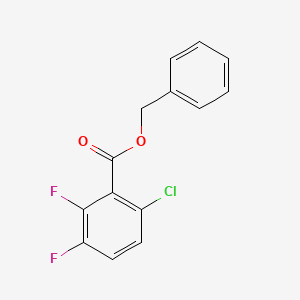
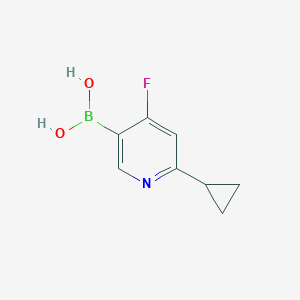
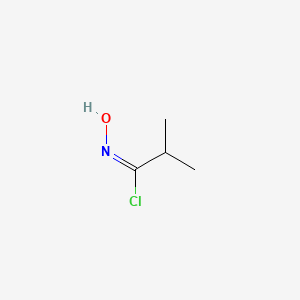


![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
